molecular formula C12H13F3O3 B7999216 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7999216
M. Wt: 262.22 g/mol
InChI Key: MXWJPCYOVIGIHJ-UHFFFAOYSA-N
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Description

2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,3,4-trifluorophenol with ethylene oxide to form 2-(2,3,4-trifluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl benzene
  • 2,2,2-Trifluoroacetophenone
  • 2,2,2-Trifluoroethyl acrylate

Uniqueness

2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane is unique due to its combination of a trifluoromethyl group with a phenoxyethyl moiety and a 1,3-dioxane ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(2,3,4-trifluorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c13-8-2-3-9(12(15)11(8)14)16-7-4-10-17-5-1-6-18-10/h2-3,10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJPCYOVIGIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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